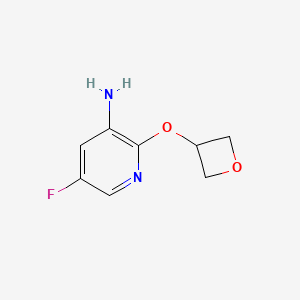

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

CAS No.:

Cat. No.: VC17839318

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2O2 |

|---|---|

| Molecular Weight | 184.17 g/mol |

| IUPAC Name | 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine |

| Standard InChI | InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |

| Standard InChI Key | JQVXJKLZUBHBSZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)OC2=C(C=C(C=N2)F)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

-

A pyridine ring substituted at positions 2, 3, and 5.

-

A fluoro group at position 5, enhancing electronic stability and influencing reactivity.

-

An oxetan-3-yloxy ether at position 2, introducing steric bulk and metabolic resistance.

-

A primary amine at position 3, enabling hydrogen bonding and derivatization .

This configuration creates a polar yet rigid scaffold, as evidenced by its calculated topological polar surface area (TPSA) of 64.7 Ų, which suggests moderate solubility in polar solvents.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FN₂O₂ |

| Molecular Weight | 184.17 g/mol |

| CAS Number | 1934894-69-5 |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coeff.) | Estimated 0.9 ± 0.3 |

The absence of experimental data for melting/boiling points underscores the need for further characterization . Computational models predict a logP value indicative of balanced lipophilicity, suitable for drug-like molecules.

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is documented, analogous compounds provide methodological insights:

Oxetane Ether Formation

For 5-bromo-2-(oxetan-3-yloxy)pyridine (CAS 1600912-06-8), the oxetane moiety is introduced via nucleophilic substitution between 5-bromopyridin-2-ol and oxetane-3-ol under basic conditions (e.g., NaH/DMF). Adapting this to the fluoro analogue would require 5-fluoropyridin-3-amine-2-ol as a precursor, though its commercial availability is uncertain.

Amine Functionalization

The primary amine at position 3 likely originates from:

-

Nitro group reduction: A nitro precursor could be reduced using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.

-

Direct amination: Ullmann-type coupling with ammonia under Cu catalysis .

Industrial-Scale Considerations

Hypothetical scale-up would prioritize:

-

Solvent selection: THF or DMF for optimal reactivity and safety.

-

Catalyst optimization: Transition metal catalysts to enhance coupling efficiency.

-

Purification: Column chromatography or crystallization to isolate the product.

Applications and Research Significance

Pharmaceutical Development

The compound’s structural motifs align with trends in kinase inhibitor design:

-

Oxetane rings improve metabolic stability and solubility versus cyclopropane analogues.

-

Fluorine modulates pKa and enhances membrane permeability.

-

Primary amine serves as a handle for prodrug conjugation or salt formation .

Notably, derivatives of 2-aminopyridines are explored in oncology (e.g., ALK inhibitors) and neurology (e.g., NMDA receptor modulators) .

Materials Science

The rigid oxetane-pyridine framework could anchor metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems. Its fluorescence potential remains unexplored but merits investigation given pyridine’s electron-deficient nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume